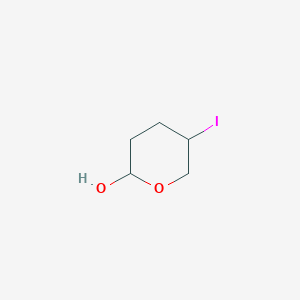
5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine: is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-(pyridin-2-yl)pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new ligands for coordination chemistry and catalysis .
Biology and Medicine: This compound has shown potential in the development of anti-inflammatory, antiviral, and anticancer agents. Its derivatives have been studied for their ability to inhibit various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the agrochemical industry for the development of new pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors, blocking the activity of enzymes that regulate cell division and growth . This inhibition can lead to the suppression of tumor growth in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative used in similar synthetic applications.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core, used as a kinase inhibitor in cancer research.
Pyrrolo[2,3-d]pyrimidine: Known for its multi-targeted kinase inhibition and potential as an anticancer agent.
Uniqueness: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine is unique due to its dual halogenation, which provides a versatile platform for further functionalization. This dual halogenation allows for selective substitution reactions, making it a valuable intermediate in the synthesis of diverse bioactive molecules .
Eigenschaften
Molekularformel |
C9H5BrClN3 |
|---|---|
Molekulargewicht |
270.51 g/mol |
IUPAC-Name |
5-bromo-4-chloro-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H5BrClN3/c10-6-5-13-9(14-8(6)11)7-3-1-2-4-12-7/h1-5H |
InChI-Schlüssel |
FHNZEMIPAUWADO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)
![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)





![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)


![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)

